molecular formula C19H15N5O4 B2910198 3-(3-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one CAS No. 2319877-70-6

3-(3-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one

Cat. No. B2910198
M. Wt: 377.36
InChI Key: XCJQQBLRWBPVHM-UHFFFAOYSA-N
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Description

The compound “3-(3-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one” is a complex organic molecule. It has been studied in the context of human phosphodiesterase 2A, a protein involved in signal transduction . The compound has been identified as a potent and highly selective inhibitor of the PDE2a enzyme .


Synthesis Analysis

The synthesis of similar compounds has been achieved through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using X-ray diffraction . The compound has been found to form a halogen bond with the oxygen of Tyr827 present in the PDE2a active site .


Chemical Reactions Analysis

The compound has been involved in reactions with metallic (II) salts leading to novel multidimensional complexes . In each compound, the triazolopyrimidine ligand shows a different and unusual coordination mode, giving rise to structures with diverse topologies and dimensionality .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied . These compounds have shown diverse topologies and dimensionality based on their coordination mode .

properties

IUPAC Name

3-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O4/c1-11-6-16(24-19(22-11)20-10-21-24)27-13-8-23(9-13)17(25)14-7-12-4-2-3-5-15(12)28-18(14)26/h2-7,10,13H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJQQBLRWBPVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one

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